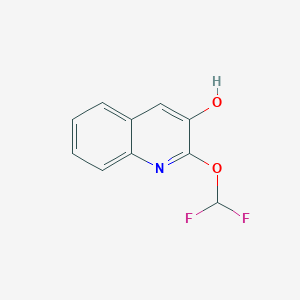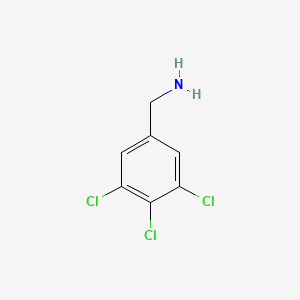
2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol is an organic compound that features both an aziridine ring and a nitrophenyl group. Compounds containing aziridine rings are known for their reactivity due to the strained three-membered ring, while nitrophenyl groups are often involved in various chemical reactions due to their electron-withdrawing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol typically involves the reaction of aziridine with a nitrophenyl-containing precursor. One common method is the nucleophilic substitution reaction where aziridine reacts with 4-nitrophenyl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of aziridine and the potential hazards associated with nitro compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic medium.
Reduction: H2/Pd, Fe/HCl, or SnCl2.
Substitution: Nucleophiles like NH3, RSH, or RNH2 in solvents like ethanol or water.
Major Products
Oxidation: 2-(Aziridin-1-yl)-1-(4-nitrophenyl)acetone.
Reduction: 2-(Aziridin-1-yl)-1-(4-aminophenyl)ethanol.
Substitution: Various substituted aziridines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity due to the presence of the aziridine ring.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to the reactivity of the aziridine ring.
Industry: Used in the production of polymers and other materials where the nitrophenyl group can impart specific properties.
Mécanisme D'action
The mechanism of action of 2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol involves the reactivity of the aziridine ring. The strained three-membered ring can undergo ring-opening reactions with nucleophiles, leading to the formation of new compounds. The nitrophenyl group can participate in electron transfer reactions, influencing the overall reactivity of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aziridin-1-yl)ethanol: Lacks the nitrophenyl group, making it less reactive in certain reactions.
1-(4-Nitrophenyl)ethanol: Lacks the aziridine ring, reducing its potential for ring-opening reactions.
2-(Aziridin-1-yl)-1-phenylethanol: Similar structure but with a phenyl group instead of a nitrophenyl group, affecting its reactivity and applications.
Uniqueness
2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol is unique due to the combination of the aziridine ring and the nitrophenyl group
Propriétés
Numéro CAS |
21719-28-8 |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C10H12N2O3/c13-10(7-11-5-6-11)8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2 |
Clé InChI |
JVKAAEKOBOXXEW-UHFFFAOYSA-N |
SMILES canonique |
C1CN1CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11893255.png)

![(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)





![2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol](/img/structure/B11893317.png)





